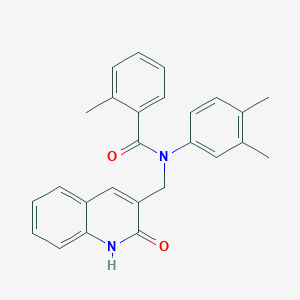
1-(2-Isopropylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isopropylphenyl)urea, also known as IPPU, is a chemical compound that has gained popularity in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 106-108°C. This compound has been synthesized through various methods and has been used in a wide range of applications.
Mécanisme D'action
The mechanism of action of 1-(2-Isopropylphenyl)urea is not fully understood. However, it is believed to inhibit the growth of fungi and bacteria by disrupting their cell walls. It has also been found to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-(2-Isopropylphenyl)urea has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been found to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Isopropylphenyl)urea in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of fungi and bacteria. However, one limitation is that it can be toxic to human cells at high concentrations. Therefore, it must be used with caution in lab experiments.
Orientations Futures
There are several future directions related to 1-(2-Isopropylphenyl)urea. One direction is to investigate its potential as an anticancer agent. Another direction is to explore its potential as a ligand in coordination chemistry. Additionally, further research is needed to fully understand its mechanism of action and its potential toxicity to human cells.
Conclusion:
1-(2-Isopropylphenyl)urea is a chemical compound that has gained popularity in scientific research due to its unique properties. It has been synthesized through various methods and has been used in a wide range of applications. It has been found to have antifungal, antibacterial, and antitumor properties and has been used as a ligand in coordination chemistry. While it has several advantages for lab experiments, it must be used with caution due to its potential toxicity to human cells. There are several future directions related to 1-(2-Isopropylphenyl)urea, including investigating its potential as an anticancer agent and exploring its potential as a ligand in coordination chemistry.
Méthodes De Synthèse
There are several methods for the synthesis of 1-(2-Isopropylphenyl)urea. One of the most commonly used methods involves the reaction of 2-isopropylaniline with urea in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified through recrystallization.
Applications De Recherche Scientifique
1-(2-Isopropylphenyl)urea has been used in a wide range of scientific research applications. It has been found to have antifungal, antibacterial, and antitumor properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds.
Propriétés
IUPAC Name |
(2-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)8-5-3-4-6-9(8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZQSHIHUFFPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propan-2-ylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

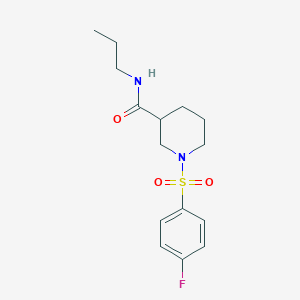
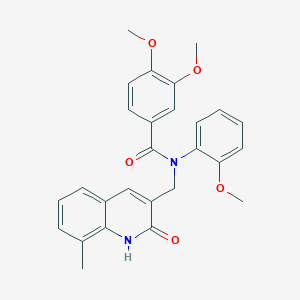
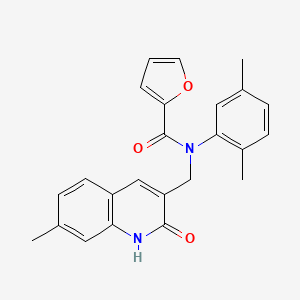
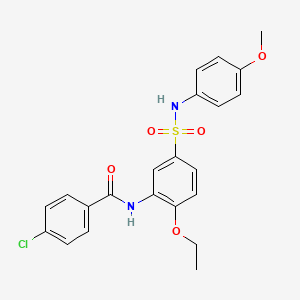
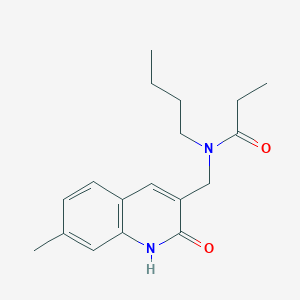
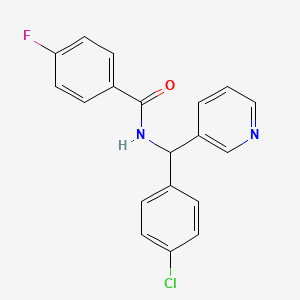
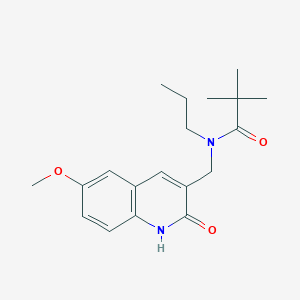
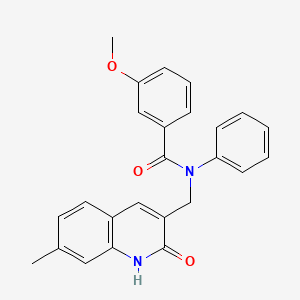


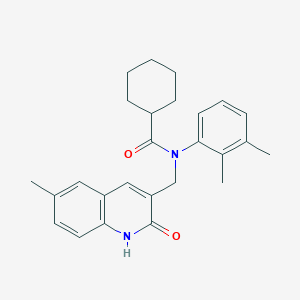
![1-(3-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7694620.png)

